

Metabolic Engineering of Catharanthine Tartrate: Applications and Protocols

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Compound of Interest

Compound Name: Catharanthine tartrate

Cat. No.: B15577689

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This document provides detailed application notes and protocols on the metabolic engineering of catharanthine, a crucial precursor for the synthesis of the anticancer drugs vinblastine and vincristine. The information compiled herein is intended to guide researchers in the fields of synthetic biology, metabolic engineering, and pharmaceutical development in their efforts to enhance the production of this high-value terpenoid indole alkaloid (TIA).

Application Notes

The metabolic engineering of catharanthine biosynthesis has seen significant advancements, moving from pathway elucidation in the native producer, *Catharanthus roseus*, to heterologous production in microbial and plant chassis. The primary goal of these efforts is to create a sustainable and economically viable source of catharanthine, overcoming the low yields and complex extraction processes associated with its natural source.

Key strategies in the metabolic engineering of catharanthine include:

- **Heterologous Expression:** The entire multi-enzyme biosynthetic pathway of catharanthine has been successfully reconstituted in heterologous hosts such as *Saccharomyces cerevisiae* (yeast) and *Nicotiana benthamiana*. This approach allows for production in controlled fermentation or cultivation systems, independent of the complexities of the native plant.

- **Pathway Optimization and Debottlenecking:** In both native and heterologous systems, identifying and overcoming rate-limiting steps is crucial. This often involves the overexpression of key enzymes. For instance, in yeast, increasing the gene dosage of geissoschizine synthase (GS) and dihydroprecondylocarpine synthase (DPAS) has been shown to significantly boost catharanthine titers.[1][2]
- **Modular Engineering:** The complex catharanthine biosynthetic pathway is often divided into functional modules for easier assembly and optimization in heterologous hosts. A common modularization strategy includes the strictosidine aglycone (SAG) module, the catharanthine/tabersonine (CAT/TAB) module, and the vindoline (VIN) module.[3]
- **Transcription Factor Engineering:** In *Catharanthus roseus*, transcription factors play a pivotal role in regulating the TIA pathway. Overexpression of regulatory genes, such as ORCA3, has been demonstrated to enhance the expression of several pathway genes, leading to increased accumulation of catharanthine and other alkaloids.
- **Precursor Supply Enhancement:** The biosynthesis of catharanthine is dependent on the availability of primary metabolites that serve as precursors. Engineering central carbon metabolism to increase the supply of these precursors is a key strategy for improving overall yield.

These metabolic engineering approaches have led to significant increases in catharanthine production, paving the way for microbial-based production platforms as a viable alternative to plant extraction.

Data Presentation

The following tables summarize the quantitative data from various metabolic engineering studies on catharanthine production.

Table 1: Catharanthine Production in Metabolically Engineered *Saccharomyces cerevisiae*

Strain Description	Key Genetic Modifications	Catharanthine Titer (µg/L)	Reference
Initial Catharanthine Producing Strain	Integration of CAT/TAB module genes (GS, GO, Redox1, Redox2, SAT, DPAS, PAS, CS)	225.3	[1]
Optimized Catharanthine Strain	Additional copy of rate-limiting enzymes (GS and DPAS)	527.1	[1] [2] [4] [5]

Table 2: Precursor and Intermediate Production in Engineered *Saccharomyces cerevisiae*

Metabolite	Key Genetic Modifications	Titer (µg/L)	Reference
Tabersonine (initial)	Integration of TAB module genes	9.0	[1]
Tabersonine (optimized)	Additional copies of GS, DPAS, and TS	18.9	[1]
Vindoline	Reconstitution of the full vindoline pathway	305.1	[1] [5]

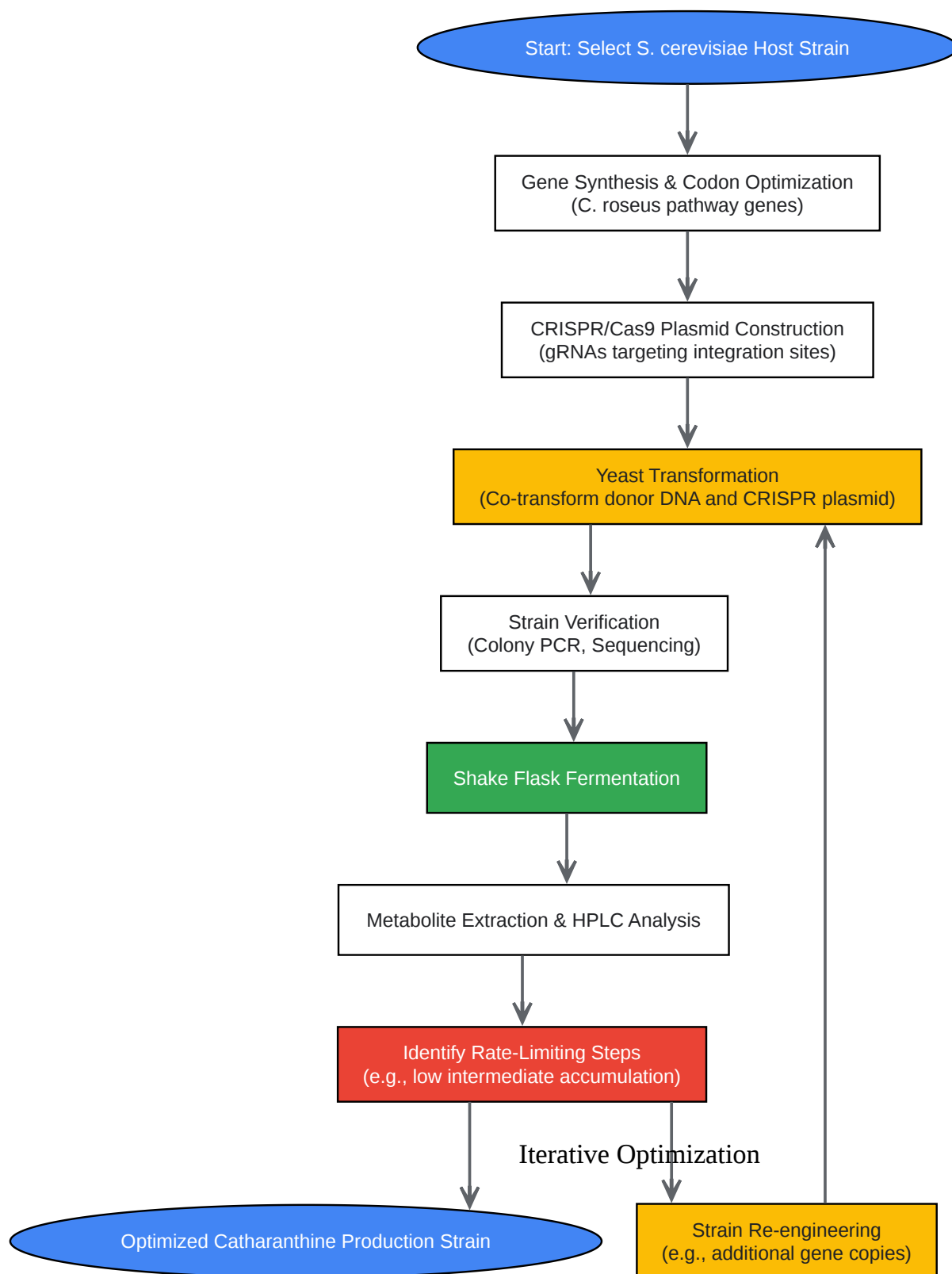
Table 3: Catharanthine and Precursor Production in *Nicotiana benthamiana*

Metabolite	Expression System	Titer	Reference
Precondylocarpine Acetate	Agrobacterium- mediated transient expression	~2.7 mg per 1 g frozen tissue	[6] [7] [8] [9]
Catharanthine	Agrobacterium- mediated transient expression of 9 pathway genes	~60 ng per 1 g of frozen tissue	[6] [8] [10]
Tabersonine	Agrobacterium- mediated transient expression of 9 pathway genes	~10 ng per 1 g of frozen tissue	[6] [8] [10]

Mandatory Visualization

The following diagrams illustrate key metabolic pathways and experimental workflows.





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